molecular formula C13H11FN2O5 B8732695 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid CAS No. 113761-79-8

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid

Cat. No.: B8732695
CAS No.: 113761-79-8
M. Wt: 294.23 g/mol
InChI Key: OHDXBNAFHWENIQ-UHFFFAOYSA-N
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Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a benzoic acid core substituted with a 4,6-dimethoxy-2-pyrimidinyl group and a fluorine atom, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-fluoro- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4,6-dimethoxy-2-pyrimidinol with 2,6-difluorobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-fluoro- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a pyrimidinyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other similar molecules .

Properties

CAS No.

113761-79-8

Molecular Formula

C13H11FN2O5

Molecular Weight

294.23 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-fluorobenzoic acid

InChI

InChI=1S/C13H11FN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)

InChI Key

OHDXBNAFHWENIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)F)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution in ethanol (10 ml) of methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-fluorobenzoate (3.0 g), an equimolar amount of an aqueous sodium hydroxide solution (30 ml) was added, and the mixture was reacted at room temperature for 12 hours under stirring. The reaction mixture was poured into water, and extracted with ethyl ether, and non-reacted starting materials were removed. Then, the aqueous phase was acidified with a 10% hydrochloric acid aqueous solution. The aqueous solution was then extracted with ethyl ether. The extract was washed with water and dried, and then the solvent was distilled off under reduced pressure to obtain the above identified compound as a white crystal (1.5 g). (Melting point: 133°-134° C.).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
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reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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